molecular formula C12H19N3O2S B1453176 tert-butyl N-[(6S)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]carbamate CAS No. 1038555-08-6

tert-butyl N-[(6S)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]carbamate

Cat. No. B1453176
M. Wt: 269.37 g/mol
InChI Key: CBTULJANIYAMDM-ZETCQYMHSA-N
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Description

This compound is a carbamate derivative. Carbamates are organic compounds derived from carbamic acid (NH2COOH). They have a general structure of R-O-CO-NR’R’‘, where R, R’, and R’’ can be a variety of groups . In this case, the R group is a tert-butyl group, and the NR’R’’ group is a 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl group.


Molecular Structure Analysis

The molecular structure of this compound would include a carbamate group attached to a benzothiazole ring. The benzothiazole ring is a heterocyclic compound, consisting of a benzene ring fused to a thiazole ring .


Chemical Reactions Analysis

Carbamates are known to undergo a variety of reactions. They can be hydrolyzed to produce alcohols and amines . They can also participate in reactions with nucleophiles at the carbonyl carbon .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Carbamates, for example, are typically polar due to the presence of the carbonyl and amine groups .

Scientific Research Applications

  • Chemical Synthesis and Structural Analysis

    • The compound and its derivatives have been used in chemical synthesis, such as the preparation of tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate through Diels‐Alder reactions, indicating its potential in complex organic synthesis processes (Padwa, Brodney, & Lynch, 2003).
    • The compound's structural characteristics, such as crystal packing and hydrogen-bond interactions, have been examined in studies, providing insights into its molecular behavior and potential applications in material science and crystallography (Das et al., 2016).
  • Sensory Material Development

    • Benzothizole modified tert-butyl carbazole derivatives, closely related to the compound , have been synthesized and found to be effective in detecting volatile acid vapors, showcasing its potential in sensory material development and environmental monitoring (Sun et al., 2015).
  • Thermal and Crystallographic Studies

    • Thermal and crystallographic studies have been conducted on similar compounds, which can offer valuable data for understanding the stability and material properties of tert-butyl N-[(6S)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]carbamate (Singh, Kant, & Agarwal, 2016).
  • Catalytic Applications

    • Research into the catalytic applications of similar compounds, such as Indium(III) halides catalyzed N-tert-butoxycarbonylation of amines, can provide a framework for exploring the catalytic potential of tert-butyl N-[(6S)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]carbamate in organic synthesis and industrial processes (Chankeshwara & Chakraborti, 2006).

Safety And Hazards

Carbamates can be hazardous. Some are used as pesticides and can be toxic if ingested or inhaled . Always handle chemicals with appropriate safety precautions.

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. Carbamates are a broad class of compounds with many uses, including in pharmaceuticals, pesticides, and polymers .

: Sigma-Aldrich : Organic Chemistry Portal

properties

IUPAC Name

tert-butyl N-[(6S)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2S/c1-12(2,3)17-11(16)14-7-4-5-8-9(6-7)18-10(13)15-8/h7H,4-6H2,1-3H3,(H2,13,15)(H,14,16)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBTULJANIYAMDM-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2=C(C1)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCC2=C(C1)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[(6S)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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